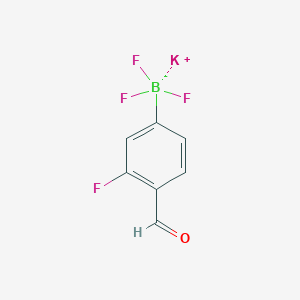

Potassium (3-fluoro-4-formylphenyl)trifluoroborate

Description

Potassium (3-fluoro-4-formylphenyl)trifluoroborate is an organotrifluoroborate salt characterized by a phenyl ring substituted with both a fluorine atom and a formyl group. This compound belongs to the class of potassium aryltrifluoroborates (RBF₃K), which are stable alternatives to boronic acids (R-B(OH)₂) due to their tetracoordinate boron center, reducing susceptibility to protodeboronation and oxidation . The formyl (-CHO) and fluorine (-F) substituents confer unique electronic and steric properties, making this compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for further functionalization .

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCCLBSEPDKFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451390-71-8 | |

| Record name | Borate(1-), trifluoro(3-fluoro-4-formylphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of potassium aryltrifluoroborates, including potassium (3-fluoro-4-formylphenyl)trifluoroborate, typically follows a two-step approach:

- Step 1: Preparation of the corresponding arylboronic acid or arylboronate intermediate.

- Step 2: Conversion of the arylboronic acid to the potassium aryltrifluoroborate salt.

This approach is widely reported in the literature and ensures good yields and purity of the final trifluoroborate compound.

Preparation of 3-fluoro-4-formylphenylboronic Acid

The starting material is often the 3-fluoro-4-formylphenylboronic acid, which can be synthesized by:

- Directed ortho-lithiation followed by borylation of a suitably substituted fluoro-substituted benzaldehyde.

- Formylation of 3-fluorophenylboronic acid via electrophilic aromatic substitution methods such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3 to introduce the formyl group at the 4-position of the phenyl ring.

This formylation step is critical as it installs the aldehyde functionality necessary for the target compound.

Conversion to this compound

Once the arylboronic acid is obtained, it is converted to the potassium trifluoroborate salt by reaction with potassium hydrogen difluoride (KHF2) under mild conditions:

- The arylboronic acid is dissolved in a mixture of methanol and water.

- Potassium hydrogen difluoride is added, and the mixture is stirred at room temperature for a defined period (usually several hours).

- The trifluoroborate salt precipitates out and is isolated by filtration, washing, and drying.

This method is efficient and yields the this compound in good purity and yield.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Formylation of 3-fluorophenylboronic acid | DMF, POCl3, Vilsmeier-Haack conditions at 0-25 °C | Introduces formyl group at 4-position | Moderate to high (varies by method) |

| Conversion to trifluoroborate salt | KHF2, MeOH/H2O, room temperature, stirring for 12-24 h | Mild conditions, precipitation of product | 60-85% (typical for aryltrifluoroborates) |

The reaction time and solvent ratios can be optimized depending on scale and purity requirements. The trifluoroborate salt is generally stable and can be stored under dry conditions.

Alternative Preparation Notes

- Some protocols suggest direct borylation of aryl halides followed by trifluoroborate formation; however, the presence of sensitive groups like formyl requires mild conditions to avoid side reactions.

- Hydrolysis of potassium organotrifluoroborates back to boronic acids using montmorillonite K10 clay in water has been reported as an efficient method for interconversion, which may be useful for purification or further functionalization steps.

Analytical and Spectroscopic Confirmation

The synthesized this compound is typically characterized by:

- NMR Spectroscopy: ^1H, ^13C, ^19F, and ^11B NMR provide detailed structural confirmation. The trifluoroborate group shows characteristic ^11B and ^19F signals.

- Mass Spectrometry: Confirms molecular weight (230.01 g/mol).

- Elemental Analysis: Validates composition.

- Melting Point and Purity: Confirmed by standard methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Potassium (3-fluoro-4-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura cross-coupling reactions.

Solvents: Typical solvents include methanol, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of potassium (3-fluoro-4-formylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. In this reaction, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds between aryl groups and electrophiles. The presence of the trifluoroborate moiety enhances the electrophilic character of the compound, making it a valuable reagent for synthesizing complex organic molecules.

Petasis Borono-Mannich Reaction

This compound is also utilized in the Petasis borono-Mannich multicomponent reaction, which allows for the enantioselective synthesis of α-amino esters. The reaction employs stable heteroaryl and alkenyl trifluoroborate salts under mild conditions, showcasing the versatility of this compound as a building block in organic synthesis.

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound is employed in the synthesis of biologically active molecules and pharmaceuticals. Its ability to participate in various coupling reactions enables the development of new therapeutic agents targeting specific biological pathways .

Fluorination Reactions

The compound has been investigated for its potential in fluorination reactions, which are crucial for developing fluorinated pharmaceuticals. The trifluoroborate group can serve as a competent source of fluoride ions, facilitating selective fluorination under mild conditions .

Materials Science

Production of Functional Materials

this compound plays a role in producing functional materials such as liquid crystals and polymers. The compound's reactivity allows it to be integrated into various material matrices, enhancing their properties and functionalities .

Mechanism of Action

The mechanism of action of potassium (3-fluoro-4-formylphenyl)trifluoroborate in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the trifluoroborate and the electrophilic partner .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Biological Activity

Potassium (3-fluoro-4-formylphenyl)trifluoroborate is a member of the organotrifluoroborate family, which has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound can be synthesized through nucleophilic substitution reactions involving appropriate precursors. The compound's structure includes a trifluoroborate moiety, which enhances its reactivity in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process .

1. Antinociceptive Properties

Research on similar organotrifluoroborates indicates potential antinociceptive effects. For instance, studies on potassium thiophene-3-trifluoroborate demonstrated significant analgesic properties without altering motor performance in animal models. The mechanism appears independent of cholinergic or opioid systems, suggesting alternative pathways for pain modulation .

2. Enzyme Inhibition

Organotrifluoroborates have also been studied as inhibitors of serine proteases. These compounds act as non-covalent, competitive inhibitors, which may highlight their potential role in modulating enzymatic activities relevant to various biological processes . The interaction with serine proteases could suggest a broader implication for this compound in therapeutic contexts.

Case Study 1: Toxicological Assessment

A study evaluating the toxicological profile of potassium thiophene-3-trifluoroborate involved administering varying doses to mice and assessing biochemical markers such as liver enzymes and lipid peroxidation levels. Results indicated no significant toxicity at tested doses, reinforcing the safety profile of related trifluoroborates .

| Dose (mg/kg) | Liver Enzyme Activity | Lipid Peroxidation Level |

|---|---|---|

| 25 | No change | No change |

| 50 | No change | No change |

| 100 | No change | No change |

Case Study 2: Pharmacological Evaluation

Another investigation focused on the pharmacological effects of organotrifluoroborates demonstrated their efficacy in reducing pain responses in animal models. The study utilized various pain models to establish the analgesic properties without significant side effects .

Q & A

Basic Questions

Q. What are the optimal solvent and base systems for Suzuki-Miyaura coupling reactions using potassium (3-fluoro-4-formylphenyl)trifluoroborate?

- Methodological Answer: Biphasic solvent systems (e.g., THF/water, 10:1) with mild bases like K₂CO₃ or Cs₂CO₃ are optimal. Aqueous THF minimizes protodeboronation side reactions (common in toluene/water systems) and enhances coupling efficiency. Base titration studies using ¹⁹F NMR reveal that three equivalents of K₂CO₃ or six equivalents of KOH are required to stabilize the reactive boronate intermediate .

| Solvent System | Base | Yield of Coupling Product | Key Side Products |

|---|---|---|---|

| Toluene/water (3:1) | K₂CO₃ | 32% | 55% protodeboronation |

| THF/water (10:1) | K₂CO₃ | >95% | <2% |

Q. How can researchers mitigate hydrolysis of this compound during synthesis?

- Methodological Answer: Hydrolysis to boronic acid intermediates is minimized by using anhydrous solvents and controlled pH. Synthetic protocols recommend reacting boronic acids with KHF₂ in ethanol under nitrogen, followed by crystallization in cold ethanol to isolate the trifluoroborate salt. Excess fluoride ions stabilize the BF₃ group, reducing hydrolysis .

Q. What purification techniques are effective for isolating potassium aryltrifluoroborates?

- Methodological Answer: Recrystallization from ethanol/water mixtures (1:3 ratio) at 0–4°C effectively removes unreacted boronic acids. Column chromatography on silica gel with ethyl acetate/hexane (1:4) is used for intermediates, but trifluoroborates are typically air-stable and purified via crystallization .

Advanced Research Questions

Q. How does the 4-formyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing formyl group reduces electron density at the boron center, slowing transmetalation but increasing selectivity for electron-deficient aryl halides. Computational studies (DFT) show that the formyl group stabilizes the transition state via resonance effects, improving coupling yields with aryl chlorides compared to non-substituted analogs .

Q. What mechanistic insights explain the superior performance of trifluoroborates over boronic acids in aqueous Suzuki-Miyaura couplings?

- Methodological Answer: Trifluoroborates generate endogenous fluoride ions during hydrolysis, which activate Pd catalysts by displacing halide ligands. Fluoride also suppresses oxidative homocoupling of boronic acids. In situ ¹¹B NMR studies confirm that the equilibrium between RBF₃K and [RBF₂(OH)]⁻ is critical for efficient transmetalation .

Q. Can this compound be used in visible-light-mediated radical coupling reactions?

- Methodological Answer: Yes. Under photoredox conditions (e.g., Ir(ppy)₃ catalyst, blue LED), the trifluoroborate acts as a radical acceptor. The formyl group directs regioselective addition of electrophilic radicals (e.g., CF₃•) to the aryl ring. Yields >80% are achieved in THF/water with ascorbate as a sacrificial reductant .

| Radical Source | Light Source | Yield | Regioselectivity |

|---|---|---|---|

| CF₃SO₂Na | Blue LED (450 nm) | 82% | 4-formyl-directed |

| PhSeSePh | Green LED (530 nm) | 75% | Non-selective |

Q. How does this compound compare to iodonium zwitterions in arylation reactions?

- Methodological Answer: Unlike iodonium zwitterions (e.g., [Ar-I⁺-BF₃⁻]), potassium trifluoroborates require no pre-activation and tolerate protic solvents. However, zwitterions exhibit higher thermal stability and resist benzyne formation. QTAIM analysis confirms the ionic (non-covalent) interaction in zwitterions, whereas trifluoroborates rely on dynamic equilibria for reactivity .

Q. What applications exist for this compound in biomedical imaging?

- Methodological Answer: The formyl group enables conjugation to targeting vectors (e.g., PSMA ligands for prostate cancer). Preclinical studies show that ¹⁸F-labeled derivatives, synthesized via one-step ¹⁸F/K⁺ exchange, exhibit high tumor uptake (SUV >5) and low background in PET imaging. Stability in serum (>90% intact after 2 hours) is critical for in vivo use .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.